6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-propan-2-yl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-6(2)7-3-9-8(12-5-7)4-10(13-9)11(14)15/h3-6,13H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOPAENCFQSGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C(N2)C(=O)O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic synthesis One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and advanced purification techniques to achieve the desired product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can modify the pyridine ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic methodologies.
Key Reactions:
- Oxidation: The carboxylic acid group can be oxidized to yield ketones or aldehydes.
- Reduction: Reduction reactions can modify the pyridine ring or the carboxylic acid group.
- Substitution: Electrophilic and nucleophilic substitution reactions can introduce diverse functional groups.
Biology
In biological research, this compound is utilized in biochemical assays to study enzyme interactions and cellular pathways. It has shown potential as an inhibitor for specific enzymes involved in critical signaling pathways.
Mechanism of Action:
The compound interacts with molecular targets by binding to active sites of enzymes, thereby inhibiting their activity and altering cellular functions. This characteristic makes it valuable in pharmacological studies.
Medicine
The therapeutic potential of this compound is particularly notable in cancer research. Its ability to inhibit specific molecular targets suggests it could be developed into a treatment option for various cancers.
Case Studies:
- Cancer Cell Line Studies: In vitro studies have demonstrated its efficacy in inhibiting proliferation in certain cancer cell lines.
- Target Identification: Ongoing research aims to identify specific pathways affected by this compound, facilitating the development of targeted therapies.
Industry
In industrial applications, this compound is used as a precursor in the synthesis of pharmaceuticals and novel materials. Its unique properties allow for the development of specialized compounds that can be used in various applications, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in cellular signaling pathways, leading to altered cellular functions. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and affecting downstream processes .
Comparison with Similar Compounds
Physicochemical Properties
Key properties of 6-isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid can be inferred from structural analogs:
Comparison with Structural Analogs
Substituent Effects on Bioactivity
- 6-Bromo Derivative : Used as a synthetic intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Available in gram-scale quantities (purity ≥95%) .
- 6-Chloro Derivative : Exhibits similar reactivity to bromo analogs but with lower molecular weight. Purity ≥97% .
- 6-Trifluoromethyl Derivative : The electron-withdrawing CF3 group may enhance metabolic stability. Purity ≥98% .
- Unsubstituted Core (1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid) : Serves as a scaffold for further derivatization. Molecular weight 162.15, Log P ~0.9 .
Positional Isomers
- 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid : Differs in ring fusion ([2,3-c] vs. [3,2-b]), altering electronic distribution. Synthesized in 95% yield .
- Thieno[2,3-b]pyridine-2-carboxylic Acid: Replacing pyrrole with thiophene increases planarity and alters hydrogen-bonding capacity. Melting point 293–294°C .
Pharmacological Potential
While direct data for the isopropyl derivative is unavailable, related compounds highlight therapeutic relevance:
- IKK Inhibition: Substituted thieno[2,3-b]pyridine-2-carboxylic acid amides show IKK inhibitory activity, suggesting anti-inflammatory applications .
- Protein Degrader Building Blocks : Chloro and bromo analogs are classified as intermediates in protein degradation studies .
Biological Activity
6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique structure, characterized by a pyrrole ring fused to a pyridine ring with an isopropyl group at the 6-position and a carboxylic acid group at the 2-position, grants it specific chemical and biological properties. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and biochemistry.
The molecular formula of this compound is C11H12N2O2, with a molecular weight of 204.23 g/mol. Its structure allows for diverse chemical reactivity, including oxidation, reduction, and substitution reactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.23 g/mol |
| IUPAC Name | 6-propan-2-yl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid |
| CAS Number | 1780748-32-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It exhibits potential as an inhibitor for specific enzymes involved in cellular pathways, particularly those related to cancer progression. The carboxylic acid group facilitates hydrogen bonding, enhancing its binding affinity to target proteins.
Anticancer Properties
Research indicates that this compound may inhibit tumor growth by targeting key signaling pathways involved in cancer cell proliferation. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting its potential as a therapeutic agent.
Antibacterial Activity
The compound has shown promising antibacterial properties. A study highlighted that derivatives of pyrrole compounds exhibit significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This positions it as a candidate for further development in antibacterial therapies.
Enzyme Inhibition
In biochemical assays, the compound has been utilized to investigate enzyme interactions. It has been reported to inhibit specific enzymes that play crucial roles in metabolic pathways, which may lead to novel therapeutic applications in metabolic disorders.
Study on Anticancer Activity
A recent study explored the anticancer effects of various pyrrolopyridine derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations as low as 10 µM after 48 hours of treatment . The mechanism was attributed to the induction of apoptosis through activation of caspase pathways.
Study on Antibacterial Efficacy
In another investigation focused on antibacterial activity, derivatives similar to this compound were tested against clinical isolates of resistant bacterial strains. The findings revealed that certain modifications to the chemical structure enhanced antibacterial potency, suggesting a structure-activity relationship that could inform future drug design efforts .
Q & A
Q. What are the optimal synthetic routes for 6-isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, and how can intermediates be monitored?
Methodological Answer: Synthesis typically involves cyclization and functional group modifications. For example, a nitropyridine precursor undergoes hydrogenation/cyclization to form the pyrrolopyridine core. Key steps include:
- Catalytic Hydrogenation: Use of palladium or copper catalysts under inert atmospheres (e.g., nitrogen) to reduce nitro groups .
- LCMS Monitoring: Liquid Chromatography Mass Spectrometry (LCMS) tracks intermediates and detects hydroxylamine or 1-hydroxy-azaindole impurities during cyclization. Example parameters: C18 column, 0.1% formic acid in water/acetonitrile gradient, ESI+ mode .
Q. How is the purity of this compound validated in academic settings?
Methodological Answer: Purity validation combines:
- HPLC-UV/ELSD: Reverse-phase HPLC with UV detection (λ = 254 nm) and evaporative light scattering detection (ELSD) for non-chromophoric impurities.
- NMR Spectroscopy: ¹H/¹³C NMR to confirm structural integrity. Key signals include:
- δ 12.25 ppm (carboxylic acid proton, DMSO-d₆) .
- δ 2.33 ppm (isopropyl methyl groups) .
- Elemental Analysis: Carbon, hydrogen, and nitrogen (CHN) analysis to verify stoichiometry .
Advanced Research Questions
Q. How can substituent modifications (e.g., isopropyl group) impact bioactivity in kinase inhibitors?
Methodological Answer: The isopropyl group at position 6 enhances hydrophobic interactions with kinase ATP-binding pockets. Strategies include:
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with bulkier (e.g., tert-butyl) or smaller (e.g., methyl) substituents.
- Enzyme Assays: Measure IC₅₀ values against Casein Kinase I-ε or Src kinase using fluorescence polarization .
- Crystallography: Co-crystallization with TrkA kinase (PDB: 4PMS) reveals binding modes. The isopropyl group occupies a hydrophobic cleft near the gatekeeper residue .
Q. What computational approaches predict the solubility and bioavailability of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate solvation free energy in water/octanol systems to estimate logP (predicted logP = 2.1 ± 0.3) .
- Density Functional Theory (DFT): Calculate pKa of the carboxylic acid group (predicted pKa = 3.8) to model ionization at physiological pH .
- ADMET Prediction: Tools like SwissADME assess intestinal permeability (Caco-2 model) and hepatic clearance (CYP3A4 metabolism) .
Q. How are reaction mechanisms elucidated for key steps like cyclization or carboxylation?
Methodological Answer:
- Isotopic Labeling: Use ¹⁵N-labeled nitropyridine precursors to track nitrogen incorporation during cyclization via MS/MS .
- Kinetic Studies: Monitor reaction progress via in-situ IR spectroscopy (e.g., disappearance of nitrile peak at ~2250 cm⁻¹ during carboxylation) .
- DFT Calculations: Map energy profiles for proposed mechanisms (e.g., 6π-electrocyclic ring closure vs. radical pathways) .
Q. What strategies mitigate batch-to-batch variability in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE): Optimize parameters (temperature, catalyst loading) using response surface methodology (RSM) .
- In-line PAT Tools: Implement real-time Raman spectroscopy to detect intermediate concentrations .
- Statistical Process Control (SPC): Use control charts for critical quality attributes (e.g., yield, purity) across 10+ batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
